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Compound of Interest
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Cat. No.: B15615833

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and toxicological profiles of
Luvesilocin, an investigational psychedelic compound, and ketamine, a well-established
anesthetic and antidepressant. The information is intended for researchers, scientists, and drug
development professionals to facilitate an objective evaluation based on available preclinical
and clinical data.

Disclaimer: Luvesilocin is an investigational drug and comprehensive public safety and
toxicology data is limited. The information presented here for Luvesilocin is largely inferred
from the pharmacological class of tryptamines and 5-HT2A receptor agonists. In contrast,
ketamine has been extensively studied, and a larger body of toxicological data is available.

Section 1: Overview of Compounds

Luvesilocin (RE104/FT-104): A novel tryptamine derivative and a prodrug of 4-hydroxy-N,N-
diisopropyltryptamine (4-HO-DiPT). As a serotonergic psychedelic, its primary mechanism of
action is agonism at the serotonin 5-HT2A receptor.[1][2][3] It is currently in Phase 2 clinical
trials for the treatment of psychiatric disorders.

Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4] It is widely
used as an anesthetic and has gained significant attention for its rapid-acting antidepressant
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effects.

Section 2: Quantitative Toxicological Data
Comparison

Due to the limited public availability of preclinical data for Luvesilocin, this section primarily
presents quantitative data for ketamine. The potential toxicological profile of Luvesilocin is
discussed qualitatively in the subsequent sections based on its pharmacological class.

Table 1: Acute Toxicity Data for Ketamine

. Route of
Parameter Species o ) Value Reference
Administration

LD50 Rat Oral 447 mg/kg [5]
LD50 Rat Intraperitoneal 229 mg/kg [6]
LD50 Mouse Oral 617 mg/kg [5]
LD50 Rat Intravenous 59 mg/kg [5]

Table 2: In Vitro Toxicology Data for Ketamine

Assay Test System Endpoint Result Reference

o S. typhimurium o )
Genotoxicity @ Test) Mutagenicity Non-mutagenic [7]
mes Tes

] hERG-
Cardiovascular ) hERG channel
expressing o 12.05 +1.38 uM [8]
Safety inhibition (IC50)
Xenopus oocytes

Table 3: Cardiovascular Effects of Ketamine in Humans (Sub-anesthetic Doses)
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Change from .
Parameter } Population Reference
Baseline (Mean)

Systolic Blood Patients with

+12.61 mm Hg o [9]
Pressure psychiatric disorders
Diastolic Blood Patients with

+8.49 mm Hg o [9]
Pressure psychiatric disorders

Patients with
Heart Rate +4.09 BPM o [9]
psychiatric disorders

Table 4: Neurotoxicity Data for Ketamine in Rodents

] Dose and ] o
Species . Endpoint Finding Reference
Regimen
Significant
20 mg/kg x 6 Neuronal ) ]
Rat (PND-7) L ) increase in
injections Apoptosis

frontal cortex

Section 3: Comparative Toxicological Profile

3.1. Cytotoxicity

e Luvesilocin: Specific cytotoxicity data (e.g., IC50 values in various cell lines) for
Luvesilocin or 4-HO-DIPT are not publicly available. As a 5-HT2A agonist, some studies on
related compounds have shown potential for both cytotoxic and protective effects depending
on the cell type and conditions.[10]

o Ketamine: Ketamine has a well-described cytotoxic effect at higher concentrations.[11]
3.2. Genotoxicity

e Luvesilocin: No public data is available on the genotoxicity of Luvesilocin or 4-HO-DIiPT.
Tryptamine-based psychedelics are not generally known for mutagenic properties.
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o Ketamine: Studies using the Ames test have shown that ketamine is not mutagenic.[7] It is
considered a weak oxidative DNA damaging agent at high concentrations but is devoid of
mutagenic properties in eukaryotic and prokaryotic models.[11]

3.3. Cardiovascular Toxicity

e Luvesilocin: As a serotonin 5-HT2A receptor agonist, Luvesilocin may cause transient
increases in blood pressure and heart rate, a known effect of this class of compounds.[12]
[13] The cardiovascular effects of tryptamines are a point of consideration in their clinical
development.[1][2]

o Ketamine: Ketamine is known to have sympathomimetic effects, leading to dose-dependent,
transient increases in blood pressure, heart rate, and cardiac output.[14][15] These effects
are a key consideration in its clinical use, especially in patients with pre-existing
cardiovascular conditions.[14][15] Ketamine also blocks the hERG potassium channel, which
is an indicator of potential proarrhythmic risk.[8]

3.4. Neurotoxicity

e Luvesilocin: The neurotoxic potential of Luvesilocin is not well-characterized. Some 5-
HT2A agonists have been suggested to be neuroprotective under certain conditions.[4][10]
However, the long-term effects of sustained 5-HT2A receptor activation are still an area of
active research.

o Ketamine: Ketamine's neurotoxicity is dose-dependent. At high or repeated doses,
particularly in developing brains, it can induce neuronal apoptosis.[16] Lower, sub-anesthetic
doses are generally considered to have a better safety profile in this regard.

3.5. Hepatotoxicity
e Luvesilocin: There is no public data on the hepatotoxic potential of Luvesilocin.

o Ketamine: Chronic or high-dose recreational use of ketamine has been associated with liver
injury. However, at therapeutic doses for depression, significant hepatotoxicity is less
common.

Section 4: Signaling Pathways
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4.1. Luvesilocin (inferred for 5-HT2A Agonists)

Luvesilocin's active metabolite, 4-HO-DIiPT, is a 5-HT2A receptor agonist. Activation of this G-
protein coupled receptor (GPCR) initiates downstream signaling cascades, primarily through
Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of
inositol triphosphate (IP3) and diacylglycerol (DAG).

roduces
Phospholipase C
(PLC)
p

5-HT2A Receptor Activates Activates
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Figure 1: Inferred signaling pathway for Luvesilocin via 5-HT2A receptor activation.

4.2. Ketamine

Ketamine's primary mechanism involves the blockade of the NMDA receptor, which is a key
player in glutamatergic neurotransmission. This action is thought to underlie both its anesthetic
and antidepressant effects, as well as its potential for neurotoxicity at high doses.
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Figure 2: Simplified signaling pathway for Ketamine via NMDA receptor antagonism.

Section 5: Experimental Protocols
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The following are generalized protocols for key non-clinical toxicology studies, based on OECD
and ICH guidelines.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to reduce cell viability.
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Plate cells in 96-well plate

Incubate (24h)

Add test compound
(various concentrations)

'

Incubate (24-72h)
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Add solubilization solution
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Figure 3: Workflow for a standard MTT cytotoxicity assay.
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o Methodology: Based on the principle of reducing the yellow tetrazolium salt MTT to purple
formazan crystals by metabolically active cells.[17][18][19]

o Cells are seeded in 96-well plates and allowed to adhere overnight.

o The test compound is added at various concentrations and incubated for a specified
period (e.g., 24, 48, or 72 hours).

o MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal
formation.

o A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

o The absorbance is measured using a microplate reader at approximately 570 nm.

o Cell viability is expressed as a percentage of the control, and the IC50 (concentration
inhibiting 50% of cell growth) is calculated.

5.2. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a compound.[7][11][20][21][22]
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Figure 4: Workflow for the Ames test for genotoxicity.

* Methodology:

o Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent
strains of Escherichia coli are used.
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5.3.

The bacterial strains are exposed to the test compound at various concentrations, both
with and without a metabolic activation system (S9 fraction from rat liver).

The mixture is plated on a minimal agar medium lacking the required amino acid.

After incubation, the number of revertant colonies (colonies that have mutated and can
now synthesize the required amino acid) is counted.

A significant increase in the number of revertant colonies compared to the control
indicates a mutagenic potential.

Cardiovascular Safety: hERG Potassium Channel Assay (ICH S7B)

This assay assesses the potential of a compound to block the hERG channel, which can lead
to QT interval prolongation and cardiac arrhythmias.[12][23][24][25][26]

o Methodology:

o A cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is

5.4.

used.

The whole-cell patch-clamp technique is employed to measure the hERG current in
response to a specific voltage clamp protocol.

The cells are exposed to various concentrations of the test compound.
The inhibition of the hERG current is measured, and an IC50 value is determined.
The results are compared to positive controls (e.g., dofetilide, moxifloxacin).

In Vivo Neurotoxicity Study (OECD 424)

This study evaluates the potential for a compound to cause adverse effects on the nervous
system.[27][28][29][30][31]

o Methodology:
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o The test substance is administered to rodents (usually rats) at three or more dose levels
for a specified period (e.g., 28 or 90 days).

o A comprehensive functional observational battery (FOB) is performed at various time
points to assess sensory, motor, and autonomic function.

o Motor activity is quantified using an automated device.

o At the end of the study, neuropathological examination of central and peripheral nervous
system tissues is conducted.

o Endpoints include clinical signs, body weight, food consumption, behavioral changes, and
histopathological findings.

5.5. In Vivo Repeated Dose Systemic Toxicity Study (OECD 408)

This 90-day study in rodents provides information on the general toxicological profile of a
compound, including potential hepatotoxicity.[16][32][33][34][35]

o Methodology:

o The test substance is administered daily to rodents (usually rats) at three or more dose
levels for 90 days.

o Animals are observed daily for clinical signs of toxicity.
o Body weight and food consumption are measured weekly.

o Hematology and clinical biochemistry parameters (including liver function tests like ALT
and AST) are assessed at the end of the study.

o Afull necropsy is performed, and organs are weighed and examined for gross pathology.

o Histopathological examination of major organs and tissues is conducted to identify target
organ toxicity.

Section 6: Conclusion
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The available data suggests that Luvesilocin and ketamine have distinct safety and
toxicological profiles, primarily due to their different mechanisms of action.

o Ketamine's toxicity is well-documented and includes dose-dependent neurotoxicity,
cardiovascular stimulation, and potential for hepatotoxicity with chronic use. Its genotoxic
potential appears to be low.

e Luvesilocin's toxicological profile is not yet fully characterized. As a 5-HT2A agonist,
potential concerns may include transient cardiovascular effects. The general class of
tryptamine psychedelics is not typically associated with significant organ toxicity or
genotoxicity at therapeutic doses.

Further preclinical and clinical studies are required to fully delineate the safety profile of
Luvesilocin and to allow for a more direct and comprehensive comparison with ketamine.
Researchers should consider these differing profiles when designing future studies and clinical
trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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